2-Fucosyllactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fucosyllactose is a fucosylated neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units. It is the most prevalent human milk oligosaccharide naturally present in human breast milk, making up about 30% of all human milk oligosaccharides . It was first discovered in the 1950s in human milk . This compound is known for its significant role in infant nutrition and health, particularly in promoting the growth of beneficial gut bacteria and protecting against infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of 2-Fucosyllactose involves several key enzymes: phosphomannomutase, mannose-1-phosphate guanylyltransferase, GDP-D-mannose 4,6-dehydratase, GDP-L-fucose synthase, and α-1,2-fucosyltransferase . These enzymes facilitate the conversion of fructose to this compound through a series of metabolic engineering strategies . The process involves the deletion of key genes such as pfkA, pfkB, and pgi, and the optimization of co-expression systems for the enzymes .
Industrial Production Methods
Industrial production of this compound is primarily achieved through microbial fermentation using recombinant Escherichia coli strains . The fermentation broth undergoes membrane filtration and activated carbon adsorption to purify the compound . This method allows for the efficient production of this compound with high purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fucosyllactose undergoes various chemical reactions, including enzymatic synthesis and degradation . The compound is resistant to gastrointestinal digestion and reaches the colon, where it is partially fermented by gut bacteria .
Common Reagents and Conditions
The enzymatic synthesis of this compound involves the use of recombinant α-L-fucosidase and β-galactosidase enzymes . These enzymes catalyze the transglycosylation reaction, using p-nitrophenyl-α-L-fucopyranoside as the donor and lactose as the acceptor .
Major Products Formed
The major products formed from the enzymatic reactions of this compound include lactose and fucose . These products are further utilized by gut bacteria, promoting their growth and activity .
Scientific Research Applications
2-Fucosyllactose has numerous scientific research applications in various fields:
Mechanism of Action
2-Fucosyllactose exerts its effects through several mechanisms:
Selective Prebiotic Effects: It promotes the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli.
Short-Chain Fatty Acid Production: The fermentation of this compound by gut bacteria produces short-chain fatty acids, which have various health benefits.
Antimicrobial Effects: It hinders the growth of harmful bacteria by acting as a decoy for pathogen adhesion.
Comparison with Similar Compounds
2-Fucosyllactose is compared with other human milk oligosaccharides such as 3-Fucosyllactose and Lacto-N-tetraose . While all these compounds share similar prebiotic and antimicrobial properties, this compound is unique in its abundance and specific health benefits . Other similar compounds include:
3-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic effects.
Lacto-N-tetraose: A tetrasaccharide with prebiotic and immune-modulating properties.
Properties
Molecular Formula |
C18H32O15 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)11(25)16(6(22)2-19)33-18-15(29)13(27)10(24)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
CNOJZZIJFPFCLH-FDDKECLWSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.